molecular formula C18H30N4O3S B3099345 tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 1353958-12-9

tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No. B3099345
CAS RN: 1353958-12-9
M. Wt: 382.5
InChI Key: ZTBCBZVIHFJMOE-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C18H30N4O3S . It is also known as TAK-659.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated . Additionally, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have been used in various chemical reactions. For example, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

Biodegradation in Environmental Contexts

The biodegradation and fate of similar compounds, like ethyl tert-butyl ether (ETBE) in soil and groundwater, have been extensively studied. Microorganisms capable of degrading such compounds aerobically as carbon and energy sources have been identified. This biodegradation involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, forming intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and others. Genes facilitating the transformation of these compounds include ethB, encoding a cytochrome P450 monooxygenase, and alkB-encoding alkane hydroxylases. This research outlines the biodegradation pathways and potential environmental impacts of similar ether-based compounds (Thornton et al., 2020).

Synthesis for Industrial Applications

The synthesis of complex compounds like vandetanib, which involve similar tert-butyl and ethyl groups, has been studied for industrial production. Specific routes have been analyzed for their yield and commercial viability, providing insight into the manufacturing processes of such compounds. This highlights the importance of certain intermediates and the steps involved in achieving the final product, showing the complexity and the potential industrial applications of similar compounds (Mi, 2015).

Applications in Synthesis of N-heterocycles

The use of tert-butanesulfinamide in the synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, has been extensively reviewed. The review covers the methodology providing general access to structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds. It emphasizes the importance of chiral sulfinamides in stereoselective synthesis, particularly highlighting tert-butanesulfinamide as a gold standard for the past two decades (Philip et al., 2020).

properties

IUPAC Name

tert-butyl N-[[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-6-24-15-11-14(20-16(21-15)26-5)22-9-7-13(8-10-22)12-19-17(23)25-18(2,3)4/h11,13H,6-10,12H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBCBZVIHFJMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
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tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
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tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
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tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
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tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

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